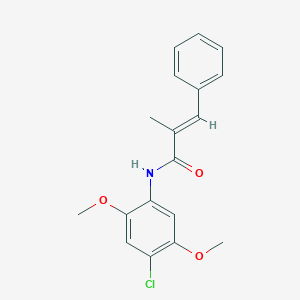![molecular formula C17H17Cl2N3O4S B4820462 1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4820462.png)
1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine
Overview
Description
1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine, also known as DNPS, is a chemical compound that is widely used in scientific research. It belongs to the class of sulfonamides and is commonly used as a substrate for the measurement of nitric oxide synthase (NOS) activity.
Mechanism of Action
1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine works by reacting with NO produced by NOS to form a fluorescent product. The reaction between 1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine and NO is highly specific, and the fluorescent product can be easily measured using a fluorometer. The amount of fluorescent product produced is proportional to the amount of NO produced by NOS.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine does not have any direct biochemical or physiological effects on its own. Its primary use is as a substrate for the measurement of NOS activity.
Advantages and Limitations for Lab Experiments
The use of 1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine as a substrate for the measurement of NOS activity has several advantages. First, it is highly specific for NOS and does not react with other molecules in the cell. Second, the fluorescent product produced by the reaction is easily measured using a fluorometer. Third, 1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is relatively inexpensive and easy to synthesize.
However, there are also some limitations to the use of 1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine. One limitation is that it only measures NOS activity and does not provide information about the regulation of NOS or the downstream effects of NO. Another limitation is that the reaction between 1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine and NO is irreversible, which means that the reaction cannot be stopped once it has started.
Future Directions
There are several future directions for the use of 1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine in scientific research. One direction is the development of new methods for measuring NOS activity using 1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine. For example, researchers are exploring the use of 1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine in combination with other substrates to measure the activity of different isoforms of NOS.
Another future direction is the use of 1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine in the development of new drugs for the treatment of diseases such as hypertension, heart failure, and stroke. These diseases are associated with dysregulation of the NO pathway, and drugs that target this pathway could have therapeutic potential.
Conclusion:
In conclusion, 1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a valuable tool for measuring nitric oxide synthase activity in scientific research. Its specificity, ease of use, and low cost make it an attractive substrate for this purpose. While there are some limitations to its use, there are also many future directions for the development of new methods and applications for 1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine in scientific research.
Scientific Research Applications
1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is widely used in scientific research as a substrate for the measurement of nitric oxide synthase (NOS) activity. NOS is an enzyme that catalyzes the production of nitric oxide (NO) from the amino acid L-arginine. NO plays an important role in a variety of physiological processes, including vasodilation, neurotransmission, and immune response. 1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is used to measure NOS activity because it is converted to a fluorescent product when NO is produced by NOS.
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-(3-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O4S/c18-14-5-4-13(17(19)10-14)12-20-6-8-21(9-7-20)27(25,26)16-3-1-2-15(11-16)22(23)24/h1-5,10-11H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURSDDJRLHSPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1,2-benzisothiazol-3-yl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4820381.png)

![2-[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4820384.png)

![3-allyl-5-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4820397.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B4820413.png)
![2,4-dichloro-N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4820431.png)
![4-{5-[(2-{[3-chloro-4-(4-morpholinyl)phenyl]amino}-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B4820435.png)
![2-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4820440.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4820443.png)
![N-[1-[(butylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-1-naphthamide](/img/structure/B4820454.png)
![3-(2-chloro-4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4820460.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B4820470.png)
